Oktakis(tetramethylammonium)-T8-silisesquioxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

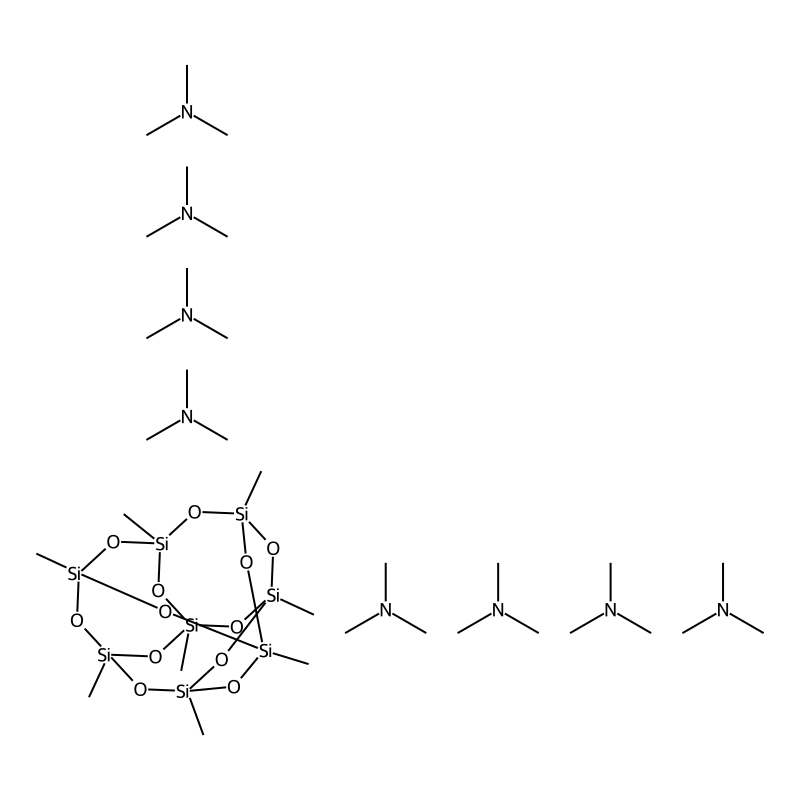

Oktakis(tetramethylammonium)-T8-silisesquioxane is a silsesquioxane compound characterized by its unique molecular structure, which includes eight tetramethylammonium groups attached to a silicate framework. Its molecular formula is with a molecular weight of approximately 1137.83 g/mol. This compound exhibits a melting point range of 135-143 °C and is notable for its potential applications in various fields, particularly in materials science and textile modification .

The chemical behavior of Oktakis(tetramethylammonium)-T8-silisesquioxane can be attributed to its silicate backbone and the presence of ammonium groups. It can undergo hydrolysis in the presence of water, leading to the formation of silanol groups, which can further react to form siloxane bonds. Additionally, the ammonium groups can interact with anionic species, making the compound useful in ion exchange processes and as a stabilizer in various formulations .

While specific biological activity data for Oktakis(tetramethylammonium)-T8-silisesquioxane is limited, compounds of similar structure have been studied for their antimicrobial properties and biocompatibility. The presence of tetramethylammonium groups may enhance the compound's interaction with biological membranes, potentially leading to applications in drug delivery systems or as antimicrobial agents .

The synthesis of Oktakis(tetramethylammonium)-T8-silisesquioxane typically involves the polycondensation of silanes in the presence of tetramethylammonium hydroxide. The process may include several steps:

- Preparation of Silanes: Silanes are reacted to form a silsesquioxane framework.

- Addition of Ammonium Groups: Tetramethylammonium hydroxide is introduced to functionalize the silsesquioxane.

- Polymerization: The mixture is allowed to polymerize under controlled conditions, yielding the final product.

This method allows for the precise control of the molecular weight and structure of the resulting compound .

Oktakis(tetramethylammonium)-T8-silisesquioxane has several notable applications:

- Textile Modification: It has been used to enhance the properties of polyester fabrics, improving their durability and resistance to environmental factors .

- Nanocomposites: The compound can serve as a building block for nanocomposite materials, providing unique properties such as increased thermal stability and mechanical strength.

- Ion Exchange Materials: Its ammonium groups make it suitable for use in ion exchange processes in various chemical applications.

Several compounds share structural similarities with Oktakis(tetramethylammonium)-T8-silisesquioxane, including:

- Hexakis(tetramethylammonium)-siloxysilicate: Similar in structure but with fewer ammonium groups, leading to different solubility and interaction properties.

- Octakis(dimethylammonium)-T8-silicates: Features dimethyl rather than tetramethyl ammonium groups, affecting its biological activity and stability.

- Decakis(benzylammonium)-T8-silicates: Contains benzyl groups which may enhance hydrophobicity compared to Oktakis(tetramethylammonium)-T8-silisesquioxane.

Unique Features

Oktakis(tetramethylammonium)-T8-silisesquioxane stands out due to its high number of tetramethylammonium groups, which significantly influence its solubility and interaction with biological systems compared to similar compounds. Its specific design allows for targeted applications in textile modification and nanotechnology .

Polyhedral oligomeric silsesquioxanes (POSS) represent a cornerstone of hybrid inorganic-organic materials, with their discovery tracing back to the mid-20th century. Early work focused on hydrolytic condensation reactions of trifunctional silanes, yielding cage-like structures with the general formula $$[RSiO{3/2}]n$$, where $$R$$ denotes organic substituents. The T8 silsesquioxane framework, a cubic arrangement of eight silicon atoms bridged by oxygen atoms ($$Si8O{12}$$), emerged as a pivotal structure due to its symmetry and thermal stability. By the 1990s, advancements in sol-gel chemistry enabled precise functionalization of POSS cages, paving the way for their integration into polymers and nanocomposites. The introduction of cationic groups, such as tetramethylammonium, marked a transformative shift, enhancing solubility and enabling novel applications in catalysis and materials science.

Significance of Cationic Functionalization in Silsesquioxane Architectures

Cationic functionalization imbues silsesquioxanes with unique physicochemical properties. The substitution of silicon-bound groups with tetramethylammonium ($$N(CH3)4^+$$) creates a highly charged exterior, facilitating interactions with anionic species and polar solvents. This modification is achieved through quaternization reactions, where chlorosilane precursors react with tetramethylammonium hydroxide. The resultant octacationic T8 framework ($$[N(CH3)4]8Si8O_{12}$$) exhibits enhanced dispersibility in aqueous media, a critical trait for biomedical and environmental applications.

Structural and Synthetic Analysis of Oktakis(tetramethylammonium)-T8-silsesquioxane

Molecular Architecture and Bonding Patterns

The T8 core of oktakis(tetramethylammonium)-silsesquioxane adopts a cubic geometry ($$O_h$$ symmetry), with each silicon atom bonded to three bridging oxygens and one tetramethylammonium group. Key structural parameters include:

The tetramethylammonium substituents project radially outward, creating a sterically hindered environment that stabilizes the cage against hydrolysis.

Table 1: Structural Properties of Oktakis(tetramethylammonium)-T8-silsesquioxane

| Property | Value |

|---|---|

| Molecular formula | $$C{32}H{96}N8O{20}Si_8$$ |

| Molecular weight | 1137.83 g/mol |

| Symmetry group | $$O_h$$ |

| Si–O bond length | 1.60 Å (avg.) |

Synthesis Protocols and Reaction Mechanisms

The synthesis involves a two-step process:

- Hydrolytic condensation: Trichlorosilane ($$HSiCl3$$) reacts with water under acidic conditions to form a hydridosilsesquioxane precursor ($$[HSiO{3/2}]_8$$).

- Quaternization: The hydrido groups are replaced via reaction with tetramethylammonium hydroxide ($$(CH3)4NOH$$) in a polar solvent (e.g., DMSO), yielding the cationic T8 derivative.

Critical parameters include:

- pH: Maintained at 8–10 to prevent cage rearrangement.

- Temperature: 60–80°C to optimize reaction kinetics.

Functional Applications of Cationic T8-Silsesquioxanes

Catalytic and Environmental Remediation Uses

The cationic charge density of oktakis(tetramethylammonium)-T8-silsesquioxane enables its use as a phase-transfer catalyst in organic reactions, such as nucleophilic substitutions. In environmental contexts, its integration into sponges or membranes facilitates the selective removal of anionic pollutants (e.g., dyes, heavy metals) from wastewater, achieving >96% efficiency over multiple cycles.

Biomedical and Antimicrobial Implementations

Quaternary ammonium groups confer antimicrobial activity by disrupting bacterial membranes. Hybrid materials incorporating this POSS derivative exhibit reduced biofilm formation against Staphylococcus aureus and Escherichia coli, with minimal cytotoxicity toward mammalian cells.

Analytical Characterization Techniques

Spectroscopic and Diffraction Methods

- FT-IR: Peaks at 1100 cm$$^{-1}$$ (Si–O–Si stretching) and 1480 cm$$^{-1}$$ (C–N stretching) confirm functional group incorporation.

- $$^{29}$$Si NMR: Signals at −67 ppm and −110 ppm correspond to silicon atoms in the T8 core and ammonium-bound sites, respectively.

- XRD: Diffraction patterns at 7.8° and 11.2° (2θ) validate the cubic lattice.

Thermal and Morphological Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 280°C, attributed to the breakdown of organic substituents, while the inorganic Si–O framework remains stable up to 600°C.

Hydrolytic Decomposition Pathways Quantified by ²⁹Si-NMR Spectroscopy

The hydrolytic decomposition behavior of oktakis(tetramethylammonium)-T8-silisesquioxane in aqueous solutions has been systematically characterized through quantitative ²⁹Si nuclear magnetic resonance spectroscopy. Upon dissolution in water, the cubic double four-ring structure undergoes partial fragmentation, generating a complex equilibrium mixture of smaller silicate entities [1] [2] [3].

The fragmentation process occurs rapidly, with the initial decomposition taking place prior to the first measurement, indicating kinetically facile hydrolytic pathways. The ²⁹Si-NMR analysis reveals that the most abundant silica species formed through fragmentation are the monomer (silicic acid, Si(OH)₄), dimer (Si₂O(OH)₆), cyclic trimer (Si₃O₃(OH)₆), cyclic tetramer (Si₄O₄(OH)₈), and double three-ring (Si₆O₉(OH)₆) [1] [2]. Each species exhibits distinct chemical shifts that serve as quantitative markers for their presence in solution.

Table 1 presents the characteristic ²⁹Si-NMR chemical shifts for the identified silicate species:

| Silica Species | Chemical Shift (ppm) | Structure Formula | Fragment Type |

|---|---|---|---|

| Monomer | -72.88 | Si(OH)₄ | Complete hydrolysis product |

| Dimer | -81.59 | Si₂O(OH)₆ | Bicondensed fragment |

| Cyclic Trimer (S3R) | -83.07 | Si₃O₃(OH)₆ | Tricyclic fragment |

| Cyclic Tetramer (S4R) | -89.29 | Si₄O₄(OH)₈ | Tetracyclic fragment |

| Double Three-Ring (D3R) | -90.13 | Si₆O₉(OH)₆ | Hexameric cage fragment |

| Double Four-Ring (D4R) | -99.89 | Si₈O₂₀⁸⁻ | Intact cubic octamer |

The longitudinal relaxation times (T₁) for the different species provide additional insight into their molecular dynamics and structural characteristics. The intact double four-ring exhibits the shortest relaxation time of 5.2 seconds, indicating restricted molecular motion characteristic of the larger, more constrained cubic structure. In contrast, the smaller fragments demonstrate longer relaxation times ranging from 9.1 to 16.4 seconds, reflecting their increased molecular mobility in solution [1].

The chemical shift evolution with concentration provides quantitative evidence for the hydrolytic decomposition mechanism. A systematic upfield shift of the double four-ring resonance is observed with increasing concentration, ranging from -99.89 ppm at 12 weight percent silica salt to -100.20 ppm at 29 weight percent. This concentration-dependent chemical shift variation has been attributed to changes in the degree of protonation of the silicate cage, as evidenced by concurrent pH measurements [1].

The pH increase upon dissolution, ranging from 11.53 at low concentrations to 12.34 at higher concentrations, supports the proposed hydrolytic fragmentation pathways. This pH elevation is consistent with either complete protonation of the intact cube according to the reaction: Si₈O₂₀⁸⁻ + 8H₂O → Si₈O₁₂(OH)₈ + 8OH⁻, or complete fragmentation into monomers: Si₈O₂₀⁸⁻ + 20H₂O → 8Si(OH)₄ + 8OH⁻ [1].

Concentration-Dependent Equilibrium Between Intact Cubes and Silicate Fragments

The equilibrium distribution between intact cubic octamers and fragmented silicate species exhibits a pronounced concentration dependence that has been quantitatively characterized across a range of solution conditions. This concentration-dependent speciation represents a critical aspect of the compound's aqueous phase behavior [1] [2].

Table 2 summarizes the quantitative relationship between silica salt concentration and the resulting equilibrium distribution:

| Silica Salt (wt%) | Si Concentration (M) | pH | D4R Chemical Shift (ppm) | Dominant Species |

|---|---|---|---|---|

| 3 | 0.096 | 11.53 | Not detected | Monomer |

| 6 | 0.195 | 11.85 | Not detected | Monomer |

| 12 | 0.390 | 12.11 | -99.89 | Mixed equilibrium |

| 18 | 0.585 | 12.26 | -100.06 | D4R prevalent |

| 22 | 0.736 | 12.32 | -100.14 | D4R dominant |

| 29 | 0.928 | 12.34 | -100.20 | D4R dominant |

At low concentrations (below 6 weight percent silica salt), the double four-ring structure is completely absent from solution, with the monomer becoming the predominant species. This concentration threshold corresponds to approximately 0.195 M silicon atom concentration, establishing a critical concentration below which the cubic octamer cannot be maintained in aqueous solution [1].

The concentration dependence can be rationalized through thermodynamic considerations. At lower concentrations, entropic effects favor the dissociation of tetramethylammonium cations from the silicate cage, leaving the double four-ring vulnerable to hydrolytic attack. The stabilization mechanism requires sufficient tetramethylammonium concentration to maintain effective association with the cage structure [1].

For the intermediate concentration range (6-18 weight percent), a complex equilibrium mixture exists containing all identified silicate species. The relative concentrations of the dimer, cyclic trimer, cyclic tetramer, and double three-ring remain relatively constant across different total silica concentrations, indicating that these species participate in secondary equilibria that are less sensitive to overall concentration changes [1].

The concentration-dependent equilibrium is further influenced by the hydroxide-to-silicon ratio. Below a critical ratio of 0.7:1, previous studies have reported the onset of silica polymerization leading to colloidal formation. However, under the conditions examined, no evidence of broadening in the Q² (two siloxane bridges), Q³ (three siloxane bridges), or Q⁴ (four siloxane bridges) resonances was observed, indicating that the system remains in a molecular equilibrium state rather than undergoing irreversible polymerization [1].

The stability of the double four-ring at higher concentrations correlates with the increased availability of tetramethylammonium counterions for cage stabilization. Empirical potential structure refinement modeling indicates that approximately three tetramethylammonium ions associate with each cubic octamer, with these ions positioned at the faces of the cube structure [1].

Solvation Effects on Cage Integrity: Computational Modeling Approaches

The influence of solvation on cage integrity has been investigated through a combination of empirical potential structure refinement modeling and molecular dynamics approaches. These computational studies provide molecular-level insight into the stabilization mechanisms that govern the aqueous behavior of oktakis(tetramethylammonium)-T8-silisesquioxane [1] [4] [5].

Empirical potential structure refinement analysis of neutron scattering data for a 22 weight percent solution reveals detailed coordination information about the solvation environment. The computational model incorporates 28 monomers, 6 dimers, and 14 double four-rings with 11,248 water molecules, corresponding to a silicon to tetramethylammonium to water ratio of 1:1:74 [1].

Table 3 presents the quantitative coordination data derived from the computational modeling:

| Interaction Type | Coordination Number | Physical Interpretation |

|---|---|---|

| Simonomer-NTMA | 1.0 | Tetramethylammonium ions per monomer |

| Simonomer-OW | 19.0 | Water molecules per monomer |

| NTMA-OW | 25.0 | Water molecules per tetramethylammonium ion |

| Sicube-NTMA | 0.33 | Tetramethylammonium ions per cubic silicon |

The computational analysis reveals that tetramethylammonium ions maintain strong association with all silicate species in solution. For the monomeric species, each silicon center coordinates to approximately one tetramethylammonium ion, with the interaction mediated through both protonated and deprotonated oxygen atoms. The monomer simultaneously coordinates to approximately 19 water molecules, demonstrating its strongly anionic character with water molecules oriented with their hydrogen atoms directed toward the negatively charged silicate [1].

The cubic octamer exhibits a coordination number of 0.33 tetramethylammonium ions per silicon atom, indicating that approximately three tetramethylammonium ions associate with each complete double four-ring structure. These counterions are preferentially located at the faces of the cubic cage, consistent with the proposed stabilization mechanism where tetramethylammonium ions protect the siloxane bridges from hydrolytic attack while allowing the silanol groups to maintain interactions with the aqueous environment [1].

Spatial density function analysis reveals that both water molecules and tetramethylammonium ions exhibit preferential positioning around the tetrahedral faces of the monomer where the silicon atom is most exposed. However, the distribution patterns differ significantly: water molecules show strong correlation around the deprotonated sites, while tetramethylammonium ions preferentially associate with regions of lower charge density, reflecting their hydrophobic character [1].

The computational modeling also provides insight into the effect of additives on cage stability. Tetraalkylammonium salts enhance the stability of the double four-ring by increasing the available counterion concentration for cage association. This stabilization effect shows minimal dependence on the alkyl chain length or anionic counterion, suggesting that the mechanism is primarily electrostatic rather than specific chemical interaction [1].

Molecular dynamics simulations of polyhedral oligomeric silsesquioxanes in aqueous environments have revealed the importance of breathing mode dynamics in determining macroscopic properties. For octameric silsesquioxanes with flexible substituents, the breathing mode represents a critical degree of freedom that controls the glass transition temperature and overall molecular mobility [6] [5].

The computational studies demonstrate that amino-functionalized silsesquioxanes exhibit reduced stability in water, with molecular dynamics simulations confirming the experimental observation of siloxane cage cleavage. The instability arises from the ability of primary amine groups to participate in hydrogen bonding interactions that destabilize the cage structure. Replacement of primary amines with secondary amines or amide functionalities with long aliphatic chains improves water stability by optimizing intramolecular chain-chain interactions [4].

Density functional theory calculations on related silsesquioxane systems have provided fundamental insight into the electronic structure and bonding characteristics that determine stability. The cubic symmetry of octameric silsesquioxanes with tetrahedral silicon coordination leads to silicon-oxygen-silicon bond angles in the range of 145-152 degrees, representing a compromise between ideal tetrahedral geometry and cage strain [7] [8].